molecular formula C32H38ClF3N4O11 B10799363 Z-YVAD-CMK (trifluoroacetate salt)

Z-YVAD-CMK (trifluoroacetate salt)

Cat. No.: B10799363
M. Wt: 747.1 g/mol
InChI Key: VIEXXRMVRHEMFV-NWFMSPOZSA-N
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Description

. These caspases are crucial enzymes involved in the process of apoptosis and inflammation. Z-YVAD-CMK is widely used in scientific research to study cell death mechanisms and inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-YVAD-CMK involves multiple steps, starting from the protection of amino acids and the formation of peptide bonds. The key steps include:

    Protection of amino acids: The amino acids tyrosine, valine, alanine, and aspartic acid are protected using benzyloxycarbonyl (Z) groups.

    Peptide bond formation: The protected amino acids are sequentially coupled to form the peptide chain.

    Introduction of the chloromethylketone group:

Industrial Production Methods

Industrial production of Z-YVAD-CMK follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

Z-YVAD-CMK primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as cysteine .

Common Reagents and Conditions

Common reagents used in the reactions involving Z-YVAD-CMK include:

Major Products Formed

The major products formed from reactions involving Z-YVAD-CMK are covalent adducts with proteins. These adducts result from the substitution of the chloromethyl group with nucleophilic residues in the target proteins .

Properties

Molecular Formula

C32H38ClF3N4O11

Molecular Weight

747.1 g/mol

IUPAC Name

(3S)-5-chloro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C30H37ClN4O9.C2HF3O2/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20;3-2(4,5)1(6)7/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39);(H,6,7)/t18-,22-,23-,26-;/m0./s1

InChI Key

VIEXXRMVRHEMFV-NWFMSPOZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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